1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan
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Overview
Description
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan is a complex organic compound with the molecular formula C12H2Br2Cl6O. This compound is part of the dibenzofuran family, known for their aromatic structures and significant chemical stability. It is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan typically involves halogenation reactions. One common method includes the bromination and chlorination of dibenzofuran under controlled conditions. The reaction conditions often require the presence of catalysts and specific temperature settings to ensure the selective addition of bromine and chlorine atoms to the dibenzofuran core .
Chemical Reactions Analysis
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan involves its interaction with molecular targets through halogen bonding and aromatic interactions. These interactions can affect the stability and reactivity of the compound, influencing its chemical behavior in various environments .
Comparison with Similar Compounds
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan can be compared with other halogenated dibenzofurans, such as:
1,2,3,4,7,8-Hexachlorodibenzofuran: Similar in structure but lacks bromine atoms.
1,2-Dibromo-3-chloropropane: Contains bromine and chlorine but has a different core structure.
1,2,3,4,7,8,9-Heptachlorodibenzo[b,d]furan: Contains more chlorine atoms and has different chemical properties.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12Br2Cl6O |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
1,2-dibromo-3,4,6,7,8,9-hexachlorodibenzofuran |
InChI |
InChI=1S/C12Br2Cl6O/c13-3-1-2-5(15)7(17)8(18)10(20)12(2)21-11(1)9(19)6(16)4(3)14 |
InChI Key |
OBLLJPIBKWMTRF-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Br)Br |
Origin of Product |
United States |
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